

Antibacterial agent 114 structure-activity relationship study

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Compound Focus: Antibacterial agent 114

Cat. No.: S12883892

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A Candidate Compound: Picolinamide 114

One research article mentions a compound labeled **114** in a series of picolinamide antibacterials developed to selectively target *Clostridioides difficile* [1].

- **Structural Features:** This compound is a picolinamide derivative with a carboxylate group, likely introduced to improve water solubility [1].
- **Reported Activity:** It demonstrated potent activity against *C. difficile* with a **Minimum Inhibitory Concentration (MIC) of 0.12 $\mu\text{g}\cdot\text{mL}^{-1}$** [1].
- **Cytotoxicity:** In a cell viability (XTT) assay using HeLa cells, compound **114** showed an **IC₅₀ of 53.3 \pm 3.6 $\mu\text{g}\cdot\text{mL}^{-1}$** [1]. This indicates a selectivity index (IC₅₀/MIC) of approximately 444 for this specific *in vitro* assay, suggesting a good margin between antibacterial activity and cellular toxicity.

Without access to the full study, the following table outlines the key data points that are available and those which are typically crucial for a comprehensive SAR guide but are currently missing for this compound.

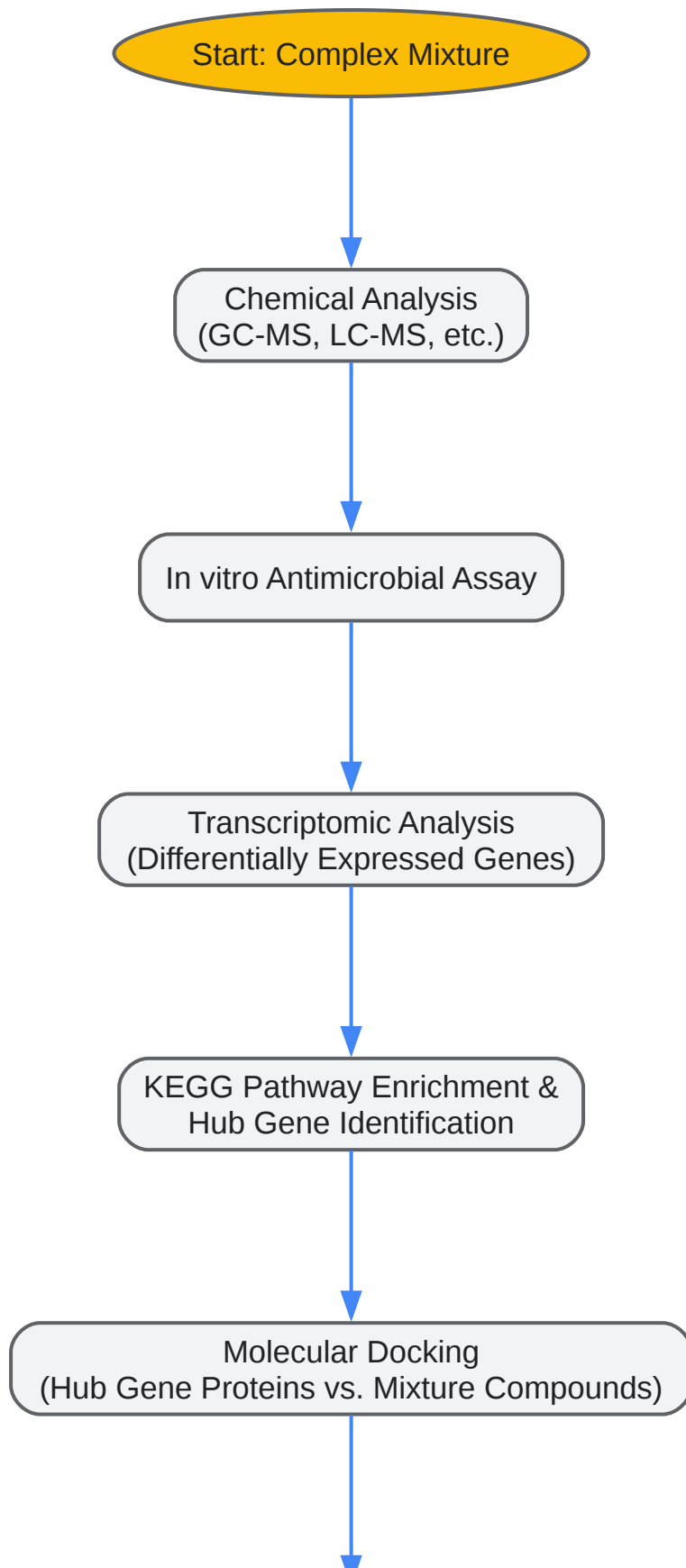
Data Category	Available Information for Agent 114	Information Gap / What is Typically Needed
Core Structure	Picolinamide derivative [1]	High-resolution chemical structure (e.g., .mol file, SMILES)

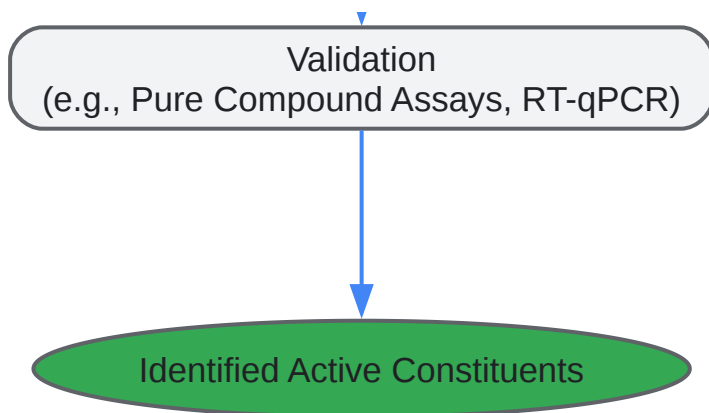
Data Category	Available Information for Agent 114	Information Gap / What is Typically Needed
Antibacterial Potency (MIC)	0.12 $\mu\text{g}\cdot\text{mL}^{-1}$ vs. <i>C. difficile</i> [1]	MIC data against a full panel of Gram-positive and Gram-negative bacteria
Cytotoxicity (IC ₅₀)	53.3 $\mu\text{g}\cdot\text{mL}^{-1}$ (HeLa cells) [1]	Toxicity data on other cell lines and <i>in vivo</i> models
SAR Rationale	Introduction of a carboxylate group to improve water solubility [1]	Detailed analysis of how specific structural modifications (e.g., at R1, R2) affect activity and properties
Key Analogues	Not available for comparison	Data on closely related analogues (e.g., compounds 5 , 87 , 116 from the same study) to illustrate potency and selectivity trends
Experimental Protocols	Not available in search results	Detailed methodology for MIC assays, cytotoxicity tests, and <i>in vivo</i> efficacy models

Experimental Protocols for SAR Studies

While the specific protocols for compound **114** are not available in the search results, the methodologies below are standard in the field and were used in the other antibacterial studies I found [2] [3] [4].

- **Minimum Inhibitory Concentration (MIC) Assays:** This is the core protocol for evaluating antibacterial potency. It involves serially diluting the test compound in a broth medium, inoculating with a standardized bacterial count, and incubating. The MIC value is the lowest concentration that visually prevents growth [1] [4].
- **Cytotoxicity Assays (e.g., XTT Assay):** To assess potential toxicity to human cells, compounds are incubated with mammalian cell lines (e.g., HeLa cells). A tetrazolium dye like XTT is added, which is metabolized by viable cells into a colored formazan product. The IC₅₀ is the concentration that reduces cell viability by 50% [1].
- **Advanced Screening Workflows:** Modern approaches combine transcriptomics and molecular docking (e.g., TCMD method) to efficiently identify active components and their protein targets from complex mixtures without prior knowledge [3]. The workflow for such a method can be visualized as follows:





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Figure 1: TCMD Workflow. A modern high-throughput method combining transcriptomics and molecular docking to identify antimicrobial components in complex mixtures [3].

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